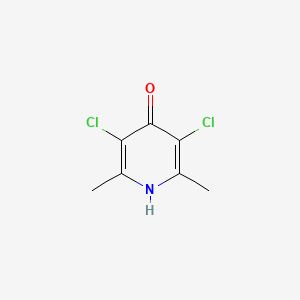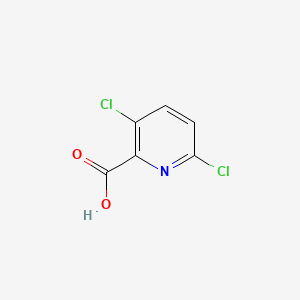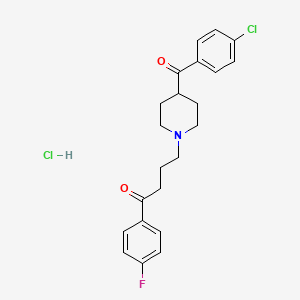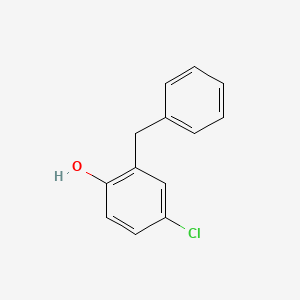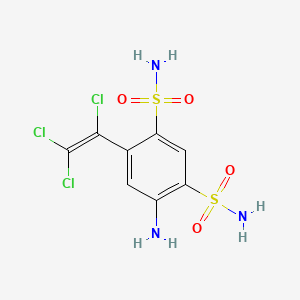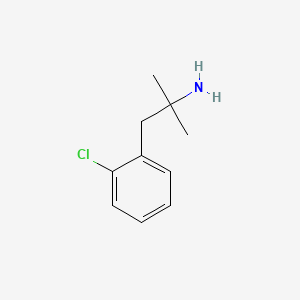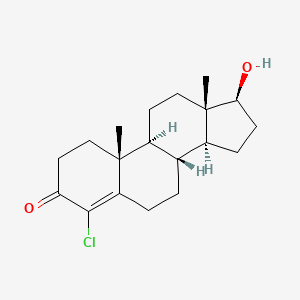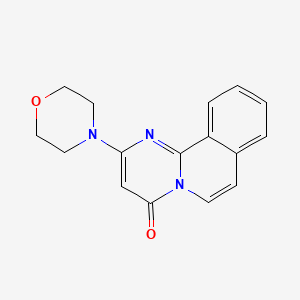
化合物 401
概要
科学的研究の応用
化合物 401は、科学研究において幅広い用途を持っています:
化学: DNA-PKとmTOR経路の阻害を研究するためのツール化合物として使用されています。
生物学: 細胞周期制御とアポトーシスにおけるDNA-PKとmTORの役割を理解するために、細胞研究で使用されています。
医学: 腫瘍の増殖に関与する主要なシグナル伝達経路を阻害する能力により、がん治療における治療の可能性が検討されています。
Safety and Hazards
作用機序
化合物 401は、DNA-PKとmTORの活性を阻害することで効果を発揮します。DNA-PKは、二本鎖DNA切断の修復に関与しており、mTORは細胞の増殖と増殖を調節しています。 これらの酵素を阻害することで、this compoundはアポトーシスを誘導し、細胞増殖を阻害するため、がん治療の候補薬となり得ます。 .
類似化合物:
PIK-75: DNA-PKとPI3K阻害剤です。
Nedisertib: DNA依存性タンパク質キナーゼの特異的阻害剤です。
Samotolisib: クラスI PI3Kアイソフォーム、DNA-PK、mTORの経口ATP競合阻害剤です。
独自性: this compoundは、PI3Kに影響を与えることなく、DNA-PKとmTORを選択的に阻害するという独自性を持っています。 この選択性は、DNA-PKとmTORが様々な生物学的プロセスや疾患において果たす特定の役割を研究するための貴重なツールとなっています。 .
生化学分析
Biochemical Properties
Compound 401 plays a crucial role in biochemical reactions. It acts as a potent, reversible, and ATP-competitive inhibitor of DNA-PK . It exhibits selectivity over mTOR , indicating its specific interaction with these enzymes. The nature of these interactions is competitive, suggesting that Compound 401 competes with ATP for binding to the active sites of these enzymes .
Cellular Effects
The effects of Compound 401 on cells are primarily due to its inhibitory action on DNA-PK and mTOR. These enzymes are involved in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, Compound 401 can influence cell function, potentially affecting cell growth, proliferation, and survival .
Molecular Mechanism
At the molecular level, Compound 401 exerts its effects through binding interactions with biomolecules, specifically DNA-PK and mTOR . It acts as an ATP-competitive inhibitor, binding to the ATP-binding sites of these enzymes and preventing ATP from binding, thereby inhibiting the enzymes’ activity .
Metabolic Pathways
Compound 401 is involved in metabolic pathways through its interaction with DNA-PK and mTOR . These enzymes play crucial roles in several metabolic processes, including protein synthesis and cell growth .
準備方法
合成経路と反応条件: 化合物 401の合成には、モルフォリンとピリミド[2,1-a]イソキノリン-4-オンの反応が含まれます。 この反応は通常、特定の触媒を用いて制御された条件下で行われ、目的の生成物を高い純度と収率で得られるようにします。 .
工業生産方法: this compoundの工業生産では、同様の合成経路が採用されますが、より大規模に行われます。 このプロセスでは、工業用グレードの反応物と溶媒を使用し、厳格な品質管理を実施することで、最終生成物の均一性と純度を確保します。 .
3. 化学反応解析
反応の種類: this compoundは、ピリミド[2,1-a]イソキノリン-4-オン構造上の反応性部位の存在により、主に置換反応を起こします。 特定の条件下では、酸化反応と還元反応にも参加する可能性があります。 .
一般的な試薬と条件:
置換反応: 通常、アミンやチオールなどの求核剤を穏やかな条件下で使用します。
酸化反応: 多くの場合、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用します。
主要な生成物: これらの反応から生成される主要な生成物は、使用した特定の試薬と条件によって異なります。 たとえば、アミンとの置換反応では、this compoundの様々なアミン誘導体が得られます。 .
化学反応の分析
Types of Reactions: Compound 401 primarily undergoes substitution reactions due to the presence of reactive sites on the pyrimido[2,1-a]isoquinolin-4-one structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.
Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives of Compound 401 .
類似化合物との比較
PIK-75: A DNA-PK and PI3K inhibitor.
Nedisertib: A specific inhibitor of DNA-dependent protein kinase.
Samotolisib: An oral ATP competitive inhibitor of class I PI3K isoforms, DNA-PK, and mTOR
Uniqueness: Compound 401 is unique due to its selective inhibition of DNA-PK and mTOR without affecting PI3K. This selectivity makes it a valuable tool for studying the specific roles of DNA-PK and mTOR in various biological processes and diseases .
特性
IUPAC Name |
2-morpholin-4-ylpyrimido[2,1-a]isoquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c20-15-11-14(18-7-9-21-10-8-18)17-16-13-4-2-1-3-12(13)5-6-19(15)16/h1-6,11H,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRDQVRQVGRNHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)N3C=CC4=CC=CC=C4C3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434626 | |
| Record name | Compound 401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168425-64-7 | |
| Record name | 2-Morpholin-4-ylpyrimido(2,1-a)isoquinolin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168425647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Compound 401 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-MORPHOLIN-4-YLPYRIMIDO(2,1-A)ISOQUINOLIN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TN9PWB4UM5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of Compound 401 and what are its downstream effects?
A1: Compound 401 is a synthetic inhibitor that primarily targets the mammalian target of rapamycin (mTOR) [, ]. It exerts its effects by blocking the phosphorylation of sites modified by both mTOR-Raptor and mTOR-Rictor complexes. This leads to the inhibition of downstream targets such as ribosomal protein S6 kinase 1 (S6K1) and Akt, ultimately affecting cell growth and proliferation [].
Q2: How does Compound 401 compare to other mTOR inhibitors like rapamycin?
A2: While both Compound 401 and rapamycin inhibit mTOR, they exhibit different long-term effects on cells. Unlike rapamycin, prolonged treatment with Compound 401 does not lead to the upregulation of phosphorylated Akt (Ser473) in TSC1-/- cells []. This difference in Akt regulation may contribute to the increased apoptosis observed in cells treated with Compound 401 compared to those treated with rapamycin [].
Q3: Does Compound 401 affect phosphatidylinositol 3-kinase (PI3K) activity?
A3: No, Compound 401 does not directly inhibit PI3K activity, even though it inhibits mTOR []. This is a significant advantage over other mTOR inhibitors like LY294002, which inhibit both mTOR and PI3K at similar concentrations []. This selectivity for mTOR over PI3K makes Compound 401 a valuable tool for studying the specific cellular effects of mTOR inhibition without interference from PI3K [].
Q4: Has Compound 401 been investigated for its potential as an anti-cancer agent?
A4: Yes, Compound 401 has shown potential as an anti-cancer agent, particularly in tumor cells with hyperactivated mTOR signaling, such as hamartomas associated with tuberous sclerosis complex (TSC) []. Studies have demonstrated that Compound 401 inhibits the proliferation of TSC1-/- fibroblasts, while TSC1+/+ cells remain resistant [].
Q5: Does Compound 401 exhibit inhibitory activity against estrone sulfatase (ES)?
A5: While primarily recognized for its mTOR inhibitory activity, Compound 401 has also demonstrated moderate inhibitory activity against ES in a study evaluating potential treatments for hormone-dependent breast cancer []. In this study, Compound 401 exhibited -73% inhibitory activity against ES [].
Q6: Are there any challenges associated with using Compound 401 in research or therapeutic applications?
A6: One challenge identified with Compound 401 is its rapid degradation in solutions like ethanol or DMSO []. This instability could potentially hinder its use in certain research or therapeutic settings. Further investigation and development of more stable formulations might be necessary to overcome this limitation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


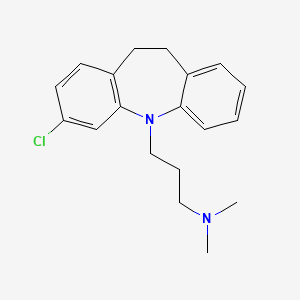

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)
